molecular formula C14H17NO2 B1325199 7-(4-Methoxyphenyl)-7-oxoheptanenitrile CAS No. 898786-66-8

7-(4-Methoxyphenyl)-7-oxoheptanenitrile

Cat. No.: B1325199
CAS No.: 898786-66-8
M. Wt: 231.29 g/mol
InChI Key: VQSYASVKMHAFAV-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a heptanenitrile chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanenitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile precursor under specific conditions. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde reacts with a nitrile in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxyphenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-Methoxyphenyl)-7-oxoheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine

Comparison: 7-(4-Methoxyphenyl)-7-oxoheptanenitrile is unique due to its specific heptanenitrile chain and ketone functional group, which confer distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-(4-methoxyphenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-9-7-12(8-10-13)14(16)6-4-2-3-5-11-15/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYASVKMHAFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645195
Record name 7-(4-Methoxyphenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-66-8
Record name 4-Methoxy-ζ-oxobenzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Methoxyphenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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